molecular formula C23H23N3O2S B244697 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Numéro de catalogue B244697
Poids moléculaire: 405.5 g/mol
Clé InChI: OHLZEMXSNDZKOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets kinases involved in B-cell receptor signaling. This compound has been extensively studied for its potential use in treating various types of cancers, including hematological malignancies.

Mécanisme D'action

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide targets multiple kinases involved in B-cell receptor signaling, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide disrupts B-cell receptor signaling and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of these cells. It also modulates the immune system by reducing the production of cytokines and decreasing the activation of T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for B-cell receptor signaling kinases, which allows for targeted inhibition of cancer cells. However, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experiments.

Orientations Futures

1. Combination therapy: 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide may be used in combination with other drugs to enhance its efficacy in treating cancer.
2. Alternative targets: Further research may identify additional kinases or pathways that 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can target, expanding its potential use in treating cancer and autoimmune diseases.
3. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide treatment.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in humans and determine its potential use in treating various types of cancer and autoimmune diseases.
In conclusion, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a promising small molecule inhibitor that targets kinases involved in B-cell receptor signaling. Its potential use in treating cancer and autoimmune diseases has been extensively studied, and future research may identify additional targets and potential applications.

Méthodes De Synthèse

The synthesis of 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves multiple steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 4-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline to form the final product, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.

Applications De Recherche Scientifique

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential use in treating hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. It has also shown promise in treating autoimmune diseases, such as rheumatoid arthritis.

Propriétés

Formule moléculaire

C23H23N3O2S

Poids moléculaire

405.5 g/mol

Nom IUPAC

3-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-2-5-18(16-17)22(27)24-19-7-9-20(10-8-19)25-11-13-26(14-12-25)23(28)21-6-3-15-29-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)

Clé InChI

OHLZEMXSNDZKOZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canonique

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.